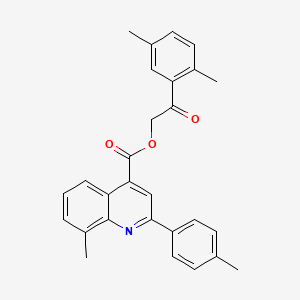
methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride is a compound of significant interest in various scientific fields This compound is characterized by its unique isotopic labeling with carbon-13, which makes it particularly useful in research applications involving nuclear magnetic resonance (NMR) spectroscopy
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the isotopically labeled benzene ring, which is achieved through the incorporation of carbon-13 labeled precursors.
Formation of the Amino Acid Backbone: The amino acid backbone is synthesized through standard peptide synthesis techniques, involving the protection and deprotection of functional groups to ensure selective reactions.
Coupling Reaction: The isotopically labeled benzene ring is then coupled with the amino acid backbone using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-purity carbon-13 labeled precursors. The process would be optimized for yield and purity, with rigorous quality control measures to ensure the isotopic labeling is consistent.
化学反应分析
Types of Reactions
Methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-3,5-trien-1-yl)propanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a probe in NMR spectroscopy due to its carbon-13 labeling, allowing for detailed structural analysis.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic studies.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
作用机制
The mechanism of action of methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The carbon-13 labeling provides a unique advantage in tracking the compound’s metabolic pathways using NMR spectroscopy.
相似化合物的比较
Similar Compounds
Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride: Similar structure but without isotopic labeling.
Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride: Ethyl ester variant.
Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride: Methoxy group instead of hydroxy group.
Uniqueness
The unique aspect of methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride is its carbon-13 labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. This isotopic labeling allows for precise tracking and analysis of the compound in various biological and chemical systems, providing insights that are not possible with non-labeled analogs.
属性
CAS 编号 |
857665-74-8 |
|---|---|
分子式 |
C10H14ClNO3 |
分子量 |
237.63 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1/i2+1,3+1,4+1,5+1,7+1,8+1; |
InChI 键 |
VXYFARNRGZWHTJ-JDPPHJKMSA-N |
手性 SMILES |
COC(=O)[C@H](C[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)N.Cl |
规范 SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
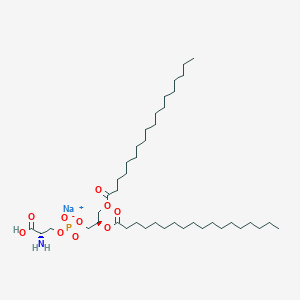
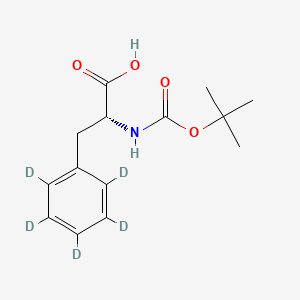
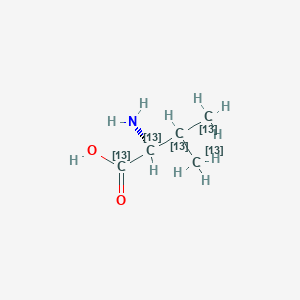
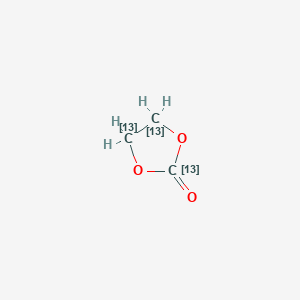






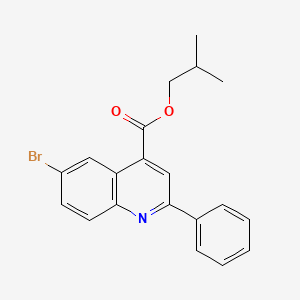
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
